molecular formula C20H20N2O6S B10878708 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide

Cat. No.: B10878708
M. Wt: 416.4 g/mol
InChI Key: URQOWYRXQNMXLF-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide is a complex organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide typically involves multi-step organic reactions. The starting materials often include isoindoline derivatives and various substituted phenyl compounds. The reaction conditions may involve:

    Condensation Reactions: Combining isoindoline derivatives with substituted phenyl compounds under acidic or basic conditions.

    Sulfonylation: Introducing the methylsulfonyl group using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Amidation: Forming the amide bond through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the methoxyphenyl and methylsulfonyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups of the isoindoline moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules.

Biology

Biologically, isoindoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor activities.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide Derivatives: Compounds with similar isoindoline structures.

    Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings.

    Methoxyphenyl Compounds: Compounds with methoxy groups on phenyl rings.

Uniqueness

The uniqueness of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-methoxyphenyl)-4-(methylsulfonyl)butanamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H20N2O6S

Molecular Weight

416.4 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyphenyl)-4-methylsulfonylbutanamide

InChI

InChI=1S/C20H20N2O6S/c1-28-17-10-6-5-9-15(17)21-18(23)16(11-12-29(2,26)27)22-19(24)13-7-3-4-8-14(13)20(22)25/h3-10,16H,11-12H2,1-2H3,(H,21,23)

InChI Key

URQOWYRXQNMXLF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(CCS(=O)(=O)C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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